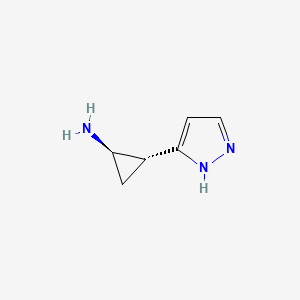
(1R,2R)-2-(1H-Pyrazol-3-yl)cyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,2R)-2-(1H-pyrazol-3-yl)cyclopropan-1-amine: is a synthetic organic compound that features a cyclopropane ring substituted with a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-2-(1H-pyrazol-3-yl)cyclopropan-1-amine typically involves the cyclopropanation of an appropriate precursor followed by the introduction of the pyrazole group. Common synthetic routes may include:
Cyclopropanation: Using reagents such as diazo compounds in the presence of metal catalysts to form the cyclopropane ring.
Pyrazole Introduction: Reacting the cyclopropane intermediate with hydrazine derivatives under acidic or basic conditions to form the pyrazole ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced catalysts, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2R)-2-(1H-pyrazol-3-yl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity and potential as a pharmaceutical lead compound.
Medicine: Exploring its therapeutic potential in treating diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which rac-(1R,2R)-2-(1H-pyrazol-3-yl)cyclopropan-1-amine exerts its effects would involve its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other proteins, thereby modulating their activity and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Examples include cyclopropylamine , pyrazole , and cyclopropylpyrazole derivatives.
rac-(1R,2R)-2-(1H-pyrazol-3-yl)cyclopropan-1-amine: can be compared with other cyclopropane derivatives and pyrazole-containing compounds.
Uniqueness
The uniqueness of rac-(1R,2R)-2-(1H-pyrazol-3-yl)cyclopropan-1-amine lies in its combined structural features, which may confer distinct chemical reactivity and biological activity compared to its individual components.
Properties
Molecular Formula |
C6H9N3 |
|---|---|
Molecular Weight |
123.16 g/mol |
IUPAC Name |
(1R,2R)-2-(1H-pyrazol-5-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C6H9N3/c7-5-3-4(5)6-1-2-8-9-6/h1-2,4-5H,3,7H2,(H,8,9)/t4-,5-/m1/s1 |
InChI Key |
PPRXFRUELVIHQZ-RFZPGFLSSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CC=NN2 |
Canonical SMILES |
C1C(C1N)C2=CC=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![((1S,4S)-2-Azabicyclo[2.2.1]heptan-4-yl)methanol](/img/structure/B13562885.png)
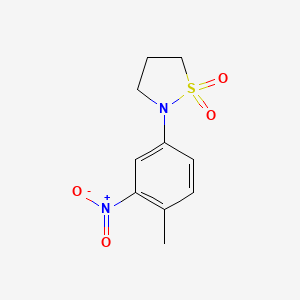
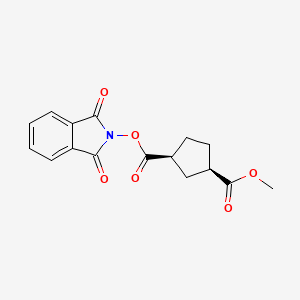
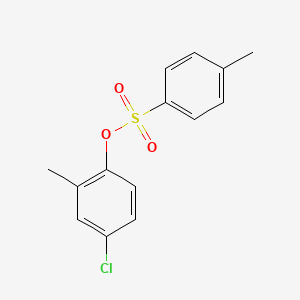
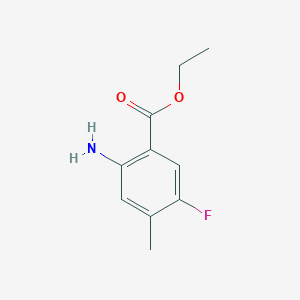
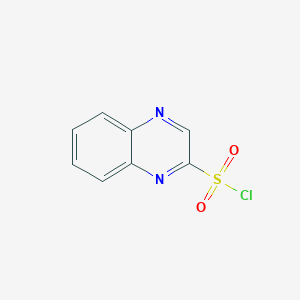
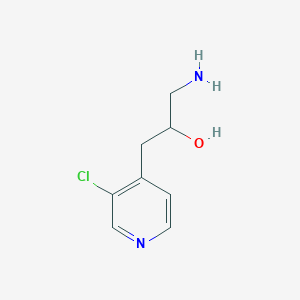
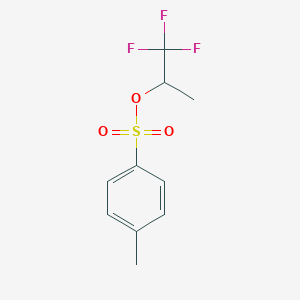
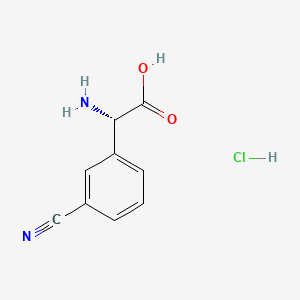
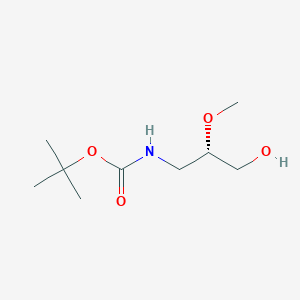
![2-{1-[(Benzyloxy)carbonyl]-3-hydroxyazetidin-3-yl}aceticacid](/img/structure/B13562942.png)
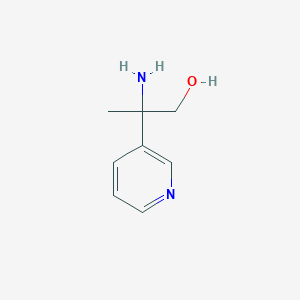
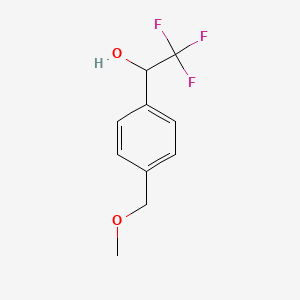
![tert-butylN-[2-(aminomethyl)-2,3-dihydro-1H-inden-2-yl]carbamatehydrochloride](/img/structure/B13562960.png)
